N-[(5-chlorothiophen-2-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Description
N-[(5-chlorothiophen-2-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a chlorinated thiophene ring, a pyrrolidine moiety, and a pyridazine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-[(5-chlorothiophen-2-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4OS/c15-12-5-3-10(21-12)9-16-14(20)11-4-6-13(18-17-11)19-7-1-2-8-19/h3-6H,1-2,7-9H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBSNFSQFLRPRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)NCC3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chlorothiophen-2-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide typically involves multiple steps:
-
Formation of the Chlorothiophene Intermediate: : The initial step involves the chlorination of thiophene to produce 5-chlorothiophene. This can be achieved using chlorinating agents such as thionyl chloride or sulfuryl chloride under controlled conditions.
-
Alkylation Reaction: : The chlorothiophene intermediate is then subjected to an alkylation reaction with a suitable alkylating agent, such as methyl iodide, to introduce the methyl group at the 2-position of the thiophene ring.
-
Pyridazine Formation: : The next step involves the formation of the pyridazine ring. This can be achieved through a condensation reaction between a suitable hydrazine derivative and a diketone or dicarbonyl compound, followed by cyclization.
-
Pyrrolidine Introduction: : The pyrrolidine moiety is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the pyridazine intermediate.
-
Final Coupling: : The final step involves coupling the chlorothiophene intermediate with the pyridazine-pyrrolidine intermediate to form the desired compound. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can target the pyridazine ring, using reducing agents like sodium borohydride or lithium aluminum hydride.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the chlorinated thiophene ring, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Amines, thiols, under basic conditions or with the aid of catalysts.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the pyridazine ring.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
N-[(5-chlorothiophen-2-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide has several applications in scientific research:
-
Chemistry: : Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
-
Biology: : Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
-
Medicine: : Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
-
Industry: : Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(5-chlorothiophen-2-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[(5-chlorothiophen-2-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide: shares similarities with other pyridazine derivatives and thiophene-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and development in multiple fields.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
